molecular formula C17H18Cl2N2S B3035145 2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine CAS No. 303149-34-0

2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine

Cat. No. B3035145
CAS RN: 303149-34-0
M. Wt: 353.3 g/mol
InChI Key: VXUZRIZDQUTGNE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine (ASD-DDP) is an organosulfur compound with a broad range of potential applications. It is a heterocyclic compound containing a sulfur atom and four nitrogen atoms in a ring structure. ASD-DDP has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and other diseases. ASD-DDP has also been studied for its potential as an anticancer agent, and its ability to modulate the activity of several other enzymes.

Scientific Research Applications

Chemical and Biological Properties

Pyrimidines, including derivatives like 2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine, are well-studied due to their wide range of biological activities such as anti-inflammatory, anticancer, and analgesic effects. Substituted tetrahydropyrimidines have shown promising in vitro anti-inflammatory activity, and the synthesis methods for such compounds involve reactions with urea and bis(methylthio)methylenemalononitrile, followed by substitution at the active methylthio group (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities, by inhibiting the expression and activities of certain vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others (Rashid et al., 2021).

Applications in Medicinal Chemistry

The pyrimidine core is recognized as a promising scaffold for developing new biologically active compounds due to its presence in a wide range of pharmacologically active substances. Substances with a pyrimidine structure have been utilized in treating a variety of conditions, showcasing a broad spectrum of activities including antiviral, psychotropic, antimicrobial, antitumor, and antifungal (Chiriapkin, 2022).

Implications in Optoelectronic Materials

Quinazolines and pyrimidines, as integral components of benzodiazines, have seen extensive research for their application in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials used in devices like organic light-emitting diodes and dye-sensitized solar cells. Pyrimidine derivatives, specifically, have shown potential as photosensitizers and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

properties

IUPAC Name

6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-prop-2-enylsulfanyl-1H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2S/c1-4-10-22-16-20-12(11-17(2,3)21-16)8-9-13-14(18)6-5-7-15(13)19/h4-9,11H,1,10H2,2-3H3,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUZRIZDQUTGNE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=N1)SCC=C)C=CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=N1)SCC=C)/C=C/C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
Reactant of Route 2
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
Reactant of Route 3
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
Reactant of Route 4
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
Reactant of Route 5
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine
Reactant of Route 6
2-(Allylsulfanyl)-4-(2,6-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine

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